1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a spiro linkage between a diazaspirodecane ring and an acetyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Scientific Research Applications
1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Similar spirocyclic structure with different substituents.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains additional nitrogen atoms in the ring structure.
Uniqueness
1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific acetyl and methyl substituents, which impart distinct chemical and biological properties. Its spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
884-65-1 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16N2O3/c1-7-5-3-4-6-11(7)9(15)12-10(16)13(11)8(2)14/h7H,3-6H2,1-2H3,(H,12,15,16) |
InChI Key |
IAEOUKDLBPACNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)NC(=O)N2C(=O)C |
Origin of Product |
United States |
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